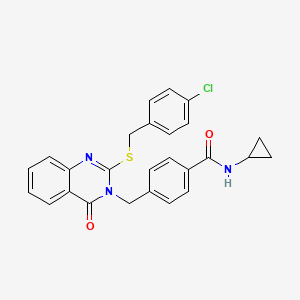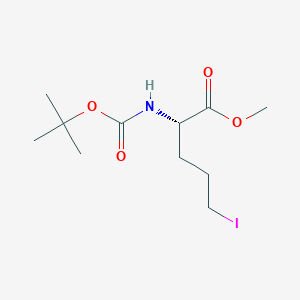
Methyl (S)-2-(Boc-amino)-5-iodopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an iodine atom on the pentanoate chain. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional group compatibility.
作用机制
Target of Action
The primary target of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate is the amino group in various compounds, including natural products, amino acids, and peptides . This compound plays a crucial role in the protection of these amino groups .
Mode of Action
Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate interacts with its targets through a process known as Boc-protection . This involves the conversion of an amino function to tert-butyl carbamate, which is a highly stable form that can resist nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The biochemical pathways affected by Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate involve the synthesis of N-protected amino esters . This is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . The compound plays a role in the creation of functionally and structurally diverse amino ester molecules .
Pharmacokinetics
The compound’s stability to various reactions suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate’s action is the selective deprotection of the N-Boc group from a diverse set of compounds . This process takes place under room temperature conditions, yielding up to 90% .
Action Environment
The action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-5-iodopentanoate can be influenced by various environmental factors. For instance, the compound’s deprotection process is facilitated by the use of oxalyl chloride in methanol . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Iodination: The iodination of the pentanoate chain is achieved using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted pentanoates depending on the nucleophile used.
Deprotection Reactions: The primary amine is obtained after Boc removal.
Ester Hydrolysis: The corresponding carboxylic acid is formed.
科学研究应用
Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and as a building block for bioactive molecules.
Bioconjugation: It is employed in the modification of biomolecules for labeling and imaging studies.
Material Science: The compound is used in the synthesis of functionalized polymers and materials with specific properties.
相似化合物的比较
Similar Compounds
Methyl (S)-2-(tert-butoxycarbonylamino)-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.
Methyl (S)-2-(tert-butoxycarbonylamino)-5-chloropentanoate: Similar structure but with a chlorine atom instead of iodine.
Methyl (S)-2-(tert-butoxycarbonylamino)-5-fluoropentanoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl (S)-2-(tert-butoxycarbonylamino)-5-iodopentanoate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its halogenated analogs. The iodine atom is a better leaving group, making the compound more reactive in substitution reactions. Additionally, the Boc protecting group offers stability and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
methyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRGEQFGUBOMIT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCI)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCI)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
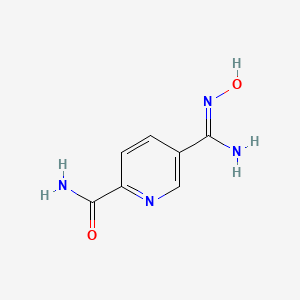
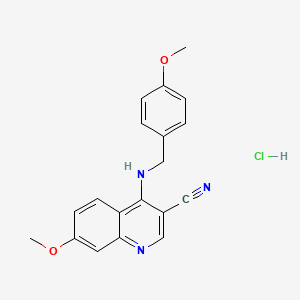
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
![2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2628790.png)

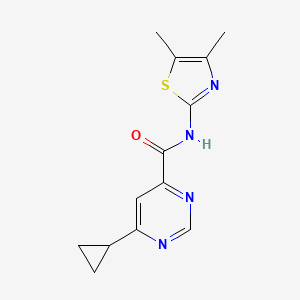
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)

![2-(1H-indol-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2628798.png)
![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)
